methyl 4-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
Methyl 4-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of methyl 4-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves several steps, typically starting with the preparation of the indeno[1,2-b]pyridine core. This can be achieved through a series of cyclization reactions. . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Methyl 4-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways involved can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds include other indeno[1,2-b]pyridine derivatives, which share the core structure but differ in the substituents attached to the ring system. These compounds can have varying biological activities and chemical properties, making them useful for comparative studies. Examples include:
- Methyl 4-bromobenzoate
- Methyl 4-imidazo[1,2-a]pyridin-3-ylbenzoate
- Methyl (E)-4-[3-(2-methoxycarbonylvinyl)-thiophen-2-yl]acrylate
Each of these compounds has unique features that can be leveraged for specific applications, highlighting the versatility and potential of this class of molecules.
Properties
Molecular Formula |
C29H21BrN2O4 |
---|---|
Molecular Weight |
541.4 g/mol |
IUPAC Name |
methyl 4-[3-bromo-4-[(2-cyanophenyl)methoxy]phenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C29H21BrN2O4/c1-16-24(29(34)35-2)25(26-27(32-16)20-9-5-6-10-21(20)28(26)33)17-11-12-23(22(30)13-17)36-15-19-8-4-3-7-18(19)14-31/h3-13,25,32H,15H2,1-2H3 |
InChI Key |
FOLRIWCXUJQRHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OCC5=CC=CC=C5C#N)Br)C(=O)OC |
Origin of Product |
United States |
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